molecular formula C11H10O2 B2511986 2-Cyclopropanecarbonylbenzaldehyde CAS No. 1652604-67-5

2-Cyclopropanecarbonylbenzaldehyde

Cat. No.: B2511986
CAS No.: 1652604-67-5
M. Wt: 174.199
InChI Key: WFUVSXYJPBWKNU-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylbenzaldehyde is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a cyclopropane ring attached to a benzaldehyde moiety

Scientific Research Applications

2-Cyclopropanecarbonylbenzaldehyde has several applications in scientific research, including:

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-(Cyclopropanecarbonyl)benzaldehyde .

Biochemical Analysis

Biochemical Properties

. The exact nature of these interactions for 2-(Cyclopropanecarbonyl)benzaldehyde is yet to be determined.

Cellular Effects

The cellular effects of 2-(Cyclopropanecarbonyl)benzaldehyde are currently unknown. Benzaldehydes have been shown to disrupt cellular antioxidation systems in fungi, effectively inhibiting fungal growth

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclopropanecarbonyl)benzaldehyde is not well-understood. Benzaldehydes are known to undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonylbenzaldehyde typically involves the reaction of cyclopropanecarbonyl chloride with benzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropanecarbonylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropanecarbonylbenzaldehyde is unique due to the presence of both a cyclopropane ring and a benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(cyclopropanecarbonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUVSXYJPBWKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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